Tris(dibenzoylmethane)mono(phenanthroline)europium(III) (CAS 17904-83-5), commonly abbreviated as Eu(DBM)3Phen, is a highly luminescent ternary lanthanide coordination complex widely procured as a red-emitting dopant for organic light-emitting diodes (OLEDs) and time-resolved fluorescent probes. Structurally, it features a central Eu3+ ion coordinated by three dibenzoylmethane (DBM) anionic ligands and one neutral 1,10-phenanthroline (Phen) ligand. This specific 8-coordinate geometry is highly valued in industrial material selection because it effectively shields the europium core from solvent quenching while maintaining sufficient thermal stability for vacuum thermal evaporation (VTE). In procurement contexts, it serves as a benchmark red phosphor due to its ultra-narrow emission bandwidth (FWHM ~3 nm) at 612–614 nm and its superior energy-transfer efficiency compared to simpler binary europium salts[1].
Substituting Eu(DBM)3Phen with simpler hydrated europium salts (e.g., EuCl3 or Eu(DBM)3(H2O)) or alternative beta-diketonate complexes like Eu(TTA)3Phen introduces severe performance and manufacturing risks. Hydrated precursors contain O-H oscillators that cause catastrophic non-radiative quenching, drastically reducing luminescence lifetime and quantum yield, rendering them useless for high-efficiency optoelectronics. Meanwhile, while Eu(TTA)3Phen is a common in-class alternative, the TTA ligand possesses different triplet energy levels and lower thermal stability, which leads to inferior charge carrier balance and significantly lower maximum brightness in standard OLED architectures. Furthermore, substituting with non-lanthanide red phosphors (like iridium complexes) sacrifices the characteristic ultra-narrow emission spectrum necessary for high-purity Rec. 2020 color gamut displays, making strict specification of the DBM and Phen ligand combination critical for high-end applications [1].
In comparative studies of standard double-layer OLED devices, Eu(DBM)3Phen demonstrates a significantly higher maximum brightness than its closest structural analog, Eu(TTA)3Phen. The DBM ligand provides a more optimal triplet energy level (T1) for efficient ligand-to-metal energy transfer (LMET) to the Eu3+ ion. Quantitative evaluations show that devices utilizing Eu(DBM)3Phen can achieve a maximum brightness of 460 cd/m2, whereas identical architectures utilizing Eu(TTA)3Phen peak at approximately 137–140 cd/m2 [1].
| Evidence Dimension | Maximum Electroluminescence Brightness |
| Target Compound Data | 460 cd/m2 (Eu(DBM)3Phen) |
| Comparator Or Baseline | 137–140 cd/m2 (Eu(TTA)3Phen) |
| Quantified Difference | >3X increase in maximum brightness |
| Conditions | Standard double-layer OLED architecture at equivalent driving voltages (16V). |
This massive difference in brightness dictates material selection for display manufacturers, proving Eu(DBM)3Phen is the superior dopant for maximizing luminance output in red OLED pixels.
The procurement of the fully coordinated ternary complex Eu(DBM)3Phen is essential to avoid the severe non-radiative quenching seen in its hydrated precursor, Eu(DBM)3(H2O). The high-frequency O-H vibrational oscillators in water molecules rapidly deplete the excited state of the Eu3+ ion. By displacing these water molecules with the rigid, neutral 1,10-phenanthroline ligand, the luminescence lifetime is extended from the low microsecond range typical of hydrated salts to approximately 318 µs. This structural shielding is mandatory for achieving high photoluminescence quantum yields [1].
| Evidence Dimension | Luminescence Lifetime |
| Target Compound Data | ~318 µs (Eu(DBM)3Phen) |
| Comparator Or Baseline | Rapid quenching / low microsecond lifetime (Eu(DBM)3(H2O)) |
| Quantified Difference | Order-of-magnitude increase in excited-state lifetime |
| Conditions | Solid-state photoluminescence decay monitoring the 5D0 → 7F2 transition at 298 K. |
Buyers must procure the anhydrous, Phen-coordinated complex to ensure the material actually emits light efficiently rather than losing energy as heat during device operation.
A primary driver for selecting Eu(DBM)3Phen over conventional transition-metal-based red phosphors (such as Iridium or Platinum complexes) is its exceptional color purity. The asymmetric coordination environment provided by the DBM and Phen ligands distorts the symmetry around the Eu3+ ion, making the normally forbidden 5D0 → 7F2 transition highly allowed. This results in a hyper-sharp emission peak centered at 612–614 nm with a Full Width at Half Maximum (FWHM) of just 3 nm, compared to the 50–100 nm FWHM typical of organic or transition metal emitters[1].
| Evidence Dimension | Emission Full Width at Half Maximum (FWHM) |
| Target Compound Data | ~3 nm (Eu(DBM)3Phen) |
| Comparator Or Baseline | 50–100 nm (Standard Iridium-based red phosphors) |
| Quantified Difference | >90% reduction in emission bandwidth |
| Conditions | Photoluminescence/Electroluminescence spectra at room temperature. |
This ultra-narrow bandwidth is an absolute requirement for display manufacturers aiming to meet the stringent Rec. 2020 color gamut standards for next-generation screens.
For industrial OLED manufacturing, emitter materials must survive Vacuum Thermal Evaporation (VTE) without degrading. Eu(DBM)3Phen exhibits excellent thermal stability due to the rigid chelating effect of the DBM and Phen ligands. Thermogravimetric analysis (TGA) demonstrates that the complex maintains structural integrity well above typical sublimation temperatures, with thermal decomposition temperatures (Td) reported between 287 °C and 390 °C depending on the specific matrix. This is significantly higher than many aliphatic-ligand lanthanide complexes, which decompose before sublimating [1].
| Evidence Dimension | Thermal Decomposition Temperature (Td) |
| Target Compound Data | >287 °C (Eu(DBM)3Phen) |
| Comparator Or Baseline | <200 °C (Hydrated/aliphatic lanthanide complexes) |
| Quantified Difference | ~100 °C higher thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere. |
High thermal stability ensures the compound can be cleanly sublimated during large-scale OLED panel manufacturing without leaving degraded residues in the deposition chamber.
Directly leveraging its high thermal stability (Td >287 °C) and superior maximum brightness (460 cd/m2) compared to TTA-based analogs, Eu(DBM)3Phen is a premier choice as a red-emitting dopant in the emissive layer (EML) of OLEDs. Its ability to undergo vacuum thermal evaporation without decomposition makes it highly compatible with mainstream display manufacturing workflows [1].
Because of its ultra-narrow emission bandwidth (FWHM ~3 nm) at 612–614 nm, this compound is ideal for advanced display technologies requiring strict color gamut compliance. It outperforms broad-spectrum transition metal complexes in applications where pure, saturated red light is mandatory to prevent color bleeding[1].
Utilizing the long luminescence lifetime (~318 µs) achieved by the protective phenanthroline coordination, Eu(DBM)3Phen is highly effective in time-resolved fluorometry. It allows researchers to introduce a microsecond delay before measurement, completely eliminating short-lived nanosecond background autofluorescence from biological or polymeric matrices [1].
The lack of water molecules and the lipophilic nature of the DBM and Phen ligands make Eu(DBM)3Phen highly soluble and compatible with hydrophobic polymer matrices like PMMA or polystyrene. It is frequently procured for electrospinning luminescent composite fibers or casting highly fluorescent films where phase separation must be minimized [1].